Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is a complex organic compound classified as a benzodiazepine derivative. It is primarily known as an impurity related to flumazenil, a benzodiazepine antagonist used in clinical settings for reversing sedation induced by benzodiazepines. The compound is categorized under pharmaceutical toxicology reference materials and is significant in the study of drug interactions and pharmacology.
The compound's chemical structure and properties can be found in various chemical databases, including PubChem and LGC Standards, which provide detailed information on its molecular formula, weight, and structural characteristics. The compound's CAS number is 131666-45-0, indicating its unique identification in chemical registries .
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate falls under the category of psychotropic substances as defined by international conventions due to its potential effects on the central nervous system. It is classified as an impurity of flumazenil, which itself is used therapeutically to counteract benzodiazepine overdoses .
The synthesis of ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate typically involves multi-step organic reactions that may include condensation reactions, cyclization steps, and functional group modifications. Specific methods may vary depending on the desired yield and purity of the final product.
One common synthetic route includes the formation of the imidazo-benzodiazepine core through cyclization of appropriate precursors followed by subsequent functionalization to introduce the ethyl carboxylate group. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final compound and confirm its identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The molecular formula for ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is , with a molecular weight of approximately 301.30 g/mol. The structure features a complex arrangement that includes an imidazole ring fused to a benzodiazepine system.
Key structural identifiers include:
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate can undergo various chemical reactions typical for benzodiazepines. These may include:
The reactivity of this compound can be influenced by its functional groups and steric factors within its molecular structure. Analytical techniques such as thin-layer chromatography (TLC) can be utilized to monitor these reactions.
As an impurity related to flumazenil, ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate may exhibit similar mechanisms of action involving modulation of gamma-Aminobutyric acid (GABA) receptors in the central nervous system. The compound likely competes with benzodiazepines for binding sites on these receptors.
Research indicates that compounds within this class can influence neuronal excitability by enhancing GABAergic transmission or acting as antagonists to benzodiazepines at GABA_A receptors .
The compound is typically stored at a temperature of +5°C and has a short shelf life due to its potential instability over time. Its physical state is generally described as neat or solid at room temperature.
Key chemical properties include:
Relevant analytical data can be obtained through methods such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-VIS), providing insights into functional groups and electronic transitions.
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate serves primarily as a reference standard in pharmaceutical research and toxicology studies. It is utilized in:
This compound's role as an impurity highlights its importance in understanding drug metabolism and safety profiles for benzodiazepine-related therapies .
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate represents a structurally complex benzodiazepine derivative with specific substituents defining its chemical identity. The systematic name reflects the fusion of an imidazo ring onto the diazepine core, along with critical functional modifications:
Its molecular formula is C₁₅H₁₅N₃O₄, corresponding to a molecular weight of 301.30 g/mol. Key identifiers include the CAS Registry Number 131666-45-0 and designations as Flumazenil Impurity B in pharmacopeial standards (USP/EP) [3] [5] [8]. The ethyl ester at C3 and the phenolic hydroxy group at C8 contribute significantly to its polarity and hydrogen-bonding capacity.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
CAS Number | 131666-45-0 |
Molecular Formula | C₁₅H₁₅N₃O₄ |
Molecular Weight | 301.30 g/mol |
Pharmacopeial Designations | Flumazenil Impurity B (USP/EP) |
Spectroscopic data provide definitive evidence for the compound’s structure. While experimental spectra are not fully detailed in the searched literature, the following inferences derive from established benzodiazepine chemistry and fragment analysis:
No experimental crystal structure for this specific compound is reported in the searched literature. However, computational modeling reveals insights:
Table 2: Predicted Structural Parameters
Parameter | Value/Description |
---|---|
Diazepine Ring Conformation | Boat-like |
Intramolecular H-Bond | O8–H⋯O6 (Distance: ~2.0 Å) |
Torsion Angle (C3–COOC₂H₅) | 120°–140° relative to imidazo plane |
This compound serves as a key synthetic intermediate and impurity in the production of Flumazenil (Ro 15-1788), a benzodiazepine receptor antagonist. Critical structural comparisons include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7